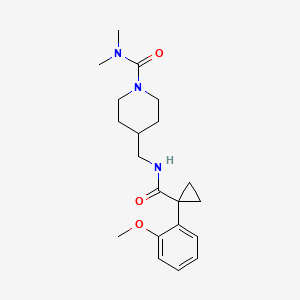
4-((1-(2-methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((1-(2-methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a novel piperidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₃₁N₃O₂
- Molecular Weight: 303.46 g/mol
- IUPAC Name: this compound
The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, allowing for interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored through various in vitro and in vivo studies. Key areas of focus include:
- Dopamine Receptor Affinity: The compound has shown promising results as a ligand for dopamine receptors, particularly the D2 receptor. In competitive displacement assays, it exhibited significant binding affinity, suggesting potential applications in treating dopaminergic disorders .
- Antinociceptive Properties: Preliminary studies indicate that the compound may possess analgesic properties. Mechanistic investigations revealed that it may activate opioid receptors, contributing to pain relief without the adverse effects commonly associated with traditional opioids .
The proposed mechanism of action involves:
- Dopamine D2 Receptor Modulation: The compound's structure allows it to interact with the D2 receptor binding site, influencing dopaminergic signaling pathways. Molecular docking studies have suggested stable binding conformations that enhance receptor activation .
- Opioid Receptor Activation: The compound may also activate μ-opioid receptors (MOR), leading to analgesic effects. This dual activity could provide a therapeutic advantage in managing conditions like chronic pain and neurological disorders .
Study 1: Dopamine Receptor Affinity
A study synthesized several derivatives related to this compound to evaluate their affinity for the D2 receptor. The most active derivative demonstrated a Ki value of 54 nM, indicating strong binding potential .
Study 2: Analgesic Activity
In an animal model, the compound was tested for its analgesic efficacy compared to standard opioid treatments. Results indicated that it produced significant pain relief with an ED50 value of 0.54 mg/kg in hot plate tests, showcasing its potential as an alternative analgesic .
Study 3: In Silico Predictions
Using computational methods, researchers predicted the biological activity spectrum of this compound. The analysis identified several potential targets, including various enzymes and receptors involved in pain modulation and neuropharmacology .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-[[[1-(2-methoxyphenyl)cyclopropanecarbonyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-22(2)19(25)23-12-8-15(9-13-23)14-21-18(24)20(10-11-20)16-6-4-5-7-17(16)26-3/h4-7,15H,8-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZXMMCJQKKZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














